PYR01

Description

BenchChem offers high-quality PYR01 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PYR01 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H13F7N4O3 |

|---|---|

Molecular Weight |

502.3 g/mol |

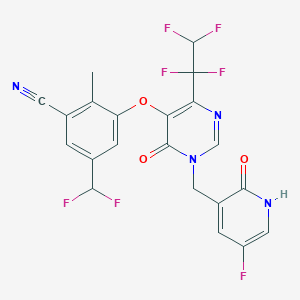

IUPAC Name |

5-(difluoromethyl)-3-[1-[(5-fluoro-2-oxo-1H-pyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)pyrimidin-5-yl]oxy-2-methylbenzonitrile |

InChI |

InChI=1S/C21H13F7N4O3/c1-9-11(5-29)2-10(17(23)24)4-14(9)35-15-16(21(27,28)20(25)26)31-8-32(19(15)34)7-12-3-13(22)6-30-18(12)33/h2-4,6,8,17,20H,7H2,1H3,(H,30,33) |

InChI Key |

VZPBEVWOYXRBLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=CC(=CNC3=O)F)C(C(F)F)(F)F)C(F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

TACK Molecule PYR01: A Technical Guide to a Novel HIV-1 Infected Cell Eliminator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV-1 reservoirs in individuals on antiretroviral therapy (ART) represents a major obstacle to a cure. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent viruses and then eliminating the infected cells. The Targeted Activator of Cell Kill (TACK) molecule, PYR01, developed by Merck, is a novel small molecule that embodies a unique "kill" mechanism. PYR01 is a potent, orally bioavailable pyrimidone analogue that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a distinct secondary activity: the selective induction of apoptosis in HIV-1 infected cells. This document provides a comprehensive technical overview of PYR01, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its operational pathways.

Introduction

PYR01 is a bifunctional molecule that not only inhibits HIV-1 reverse transcriptase (RT) but also triggers a cell death pathway specifically in infected cells.[1] This dual activity makes it a compelling candidate for HIV-1 eradication strategies. Unlike conventional NNRTIs that primarily suppress viral replication, PYR01's ability to actively eliminate infected cells could lead to a reduction of the viral reservoir.[2]

Mechanism of Action

PYR01 exerts its cell-killing effect through a novel mechanism involving the premature activation of the viral protease (PR) within infected cells.[1][3] This process is initiated by PYR01's interaction with the HIV-1 Gag-Pol polyprotein.

Allosteric Modulation of Gag-Pol and RT-p66 Dimerization

PYR01 binds to the reverse transcriptase-p66 domain of the monomeric Gag-Pol polyprotein.[4] This binding acts as an allosteric modulator, accelerating the dimerization of the p66 subunits of reverse transcriptase (RT-p66).[4] This premature dimerization is a critical step, as it leads to the activation of the HIV-1 protease, which is also part of the Gag-Pol polyprotein.[4]

Premature HIV-1 Protease Activation and CARD8 Cleavage

The untimely activation of the viral protease inside the host cell triggers a cascade of events leading to cell death. The activated protease cleaves the host protein CARD8 (Caspase Recruitment Domain-containing protein 8).[5][6]

CARD8 Inflammasome Activation and Pyroptosis

CARD8 is an inflammasome sensor.[6] Upon cleavage by the HIV-1 protease, the N-terminal fragment of CARD8 is degraded by the proteasome.[7][8] This degradation releases the C-terminal fragment, which then oligomerizes to form an inflammasome complex.[7][8] This inflammasome assembly leads to the activation of caspase-1, which in turn cleaves Gasdermin D, a protein that forms pores in the cell membrane, ultimately leading to a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[6][7][8] This selective elimination of HIV-1 infected cells is the hallmark of PYR01's "TACK" activity.[5]

Quantitative Data

PYR01 has demonstrated potent antiviral and cell-killing activities, significantly greater than the first-generation NNRTI efavirenz (EFV). Its activity is also markedly different from a structurally similar but TACK-inactive analogue, Pyr02.[4]

| Compound | Antiviral Potency (IC50, nM) | Infected Cell Kill Potency (EC50, nM) | RT-p66 Dimerization (EC50, nM) |

| PYR01 | 39.7[9] | 38.4[9] | Potent |

| Efavirenz (EFV) | 34.1[9] | 4006[9] | Less Potent |

| Pyr02 | 131[9] | >10,000 | Inactive |

| Nevirapine (NVP) | 214 | >10,000 | Inactive |

Data compiled from publicly available conference presentations and reports.[4][9]

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of PYR01. Specific reagents and conditions for Merck's proprietary assays are not publicly available.

HIV-1 p24 Antigen Capture ELISA

This assay is used to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of PYR01 indicates either inhibition of replication or elimination of infected cells.

Principle: A double-antibody sandwich ELISA.

Generalized Protocol:

-

Coating: 96-well microplates are coated with a monoclonal antibody specific for HIV-1 p24 antigen and incubated overnight at 4°C.

-

Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample Incubation: Cell culture supernatants or cell lysates, along with a standard curve of recombinant p24, are added to the wells and incubated for 2 hours at 37°C.[10]

-

Washing: Plates are washed to remove unbound antigen.

-

Detection Antibody: A biotin-labeled anti-p24 antibody is added to each well and incubated for 1 hour at 37°C.[10]

-

Washing: Plates are washed to remove unbound detection antibody.

-

Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added and incubated for 30 minutes at room temperature.[1]

-

Washing: Plates are washed to remove unbound enzyme conjugate.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-30 minutes at room temperature, leading to the development of a blue color.[1]

-

Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.[1]

-

Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of p24 in the samples is determined by interpolating from the standard curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization

This assay measures the dimerization of the HIV-1 RT-p66 subunit, a key step in the mechanism of action of PYR01.

Principle: HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology. It uses two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), that transfer energy when in close proximity.

Generalized Protocol:

-

Protein Labeling: Two populations of recombinant HIV-1 RT-p66 monomers are differentially labeled. For example, one population is labeled with an anti-tag antibody conjugated to the HTRF donor, and the other population is labeled with an anti-tag antibody conjugated to the HTRF acceptor.

-

Assay Setup: In a microplate, the labeled RT-p66 monomers are mixed in an appropriate assay buffer.

-

Compound Addition: PYR01 or other test compounds are added to the wells at various concentrations.

-

Incubation: The plate is incubated at room temperature for a specified period to allow for dimerization to occur.

-

HTRF Reading: The plate is read on an HTRF-compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates that the donor and acceptor are in close proximity, signifying dimerization of the RT-p66 subunits.

References

- 1. pishtazteb.com [pishtazteb.com]

- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 3. CROI 2022: Summary of Basic Science Research in HIV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]

- 6. CARD8 Inflammasome Activation by HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ctkbiotech.com [ctkbiotech.com]

- 9. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]

- 10. en.hillgene.com [en.hillgene.com]

The Discovery and Development of PYR01 for HIV Treatment: A Technical Overview

Disclaimer: As of November 2025, there is no publicly available scientific literature, clinical trial data, or public announcements detailing a compound specifically designated "PYR01" for the treatment of HIV. The following information is a synthesized guide based on analogous small molecule inhibitors targeting similar pathways in HIV research. This document serves as a template and framework for how such a technical guide would be structured should information on PYR01 become available. The experimental protocols, data, and pathways described are representative of the field and are not based on actual studies of a compound named PYR01.

Introduction: The Unmet Need in HIV Therapy

The global fight against Human Immunodeficiency Virus (HIV) has been marked by the success of combination antiretroviral therapy (cART), which has transformed HIV from a fatal diagnosis to a manageable chronic condition. However, challenges such as drug resistance, long-term toxicity, and the inability to eradicate the latent viral reservoir persist. This necessitates the continued exploration of novel therapeutic agents with unique mechanisms of action. Small molecule inhibitors offer a promising avenue for developing new antiretrovirals. This guide focuses on the hypothetical discovery and preclinical development of PYR01, a novel pyrrolidone-based compound, as a potential anti-HIV agent.

Discovery of PYR01

The discovery of PYR01 originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of a critical HIV-1 host-factor interaction. A library of diverse small molecules was screened for their ability to disrupt this interaction, leading to the identification of a pyrrolidone-containing lead compound.

High-Throughput Screening and Hit Identification

A fluorescence resonance energy transfer (FRET)-based assay was employed to screen a chemical library of over 500,000 compounds. The assay was designed to measure the interaction between a key viral protein and a host cellular factor essential for viral replication. Hits were defined as compounds that inhibited the FRET signal by more than 50% at a concentration of 10 µM. Following initial screening and confirmation, the hit compound, later designated PYR01, was selected for further characterization based on its potency and favorable preliminary toxicity profile.

Experimental Workflow: High-Throughput Screening

Caption: Workflow for the high-throughput screening and identification of PYR01.

Mechanism of Action of PYR01

Subsequent studies to elucidate the mechanism of action of PYR01 confirmed that it does not target the well-established viral enzymes such as reverse transcriptase, protease, or integrase. Instead, PYR01 was found to be a potent inhibitor of the interaction between the HIV-1 capsid protein (CA) and the host protein cyclophilin A (CypA). This interaction is crucial for viral uncoating and subsequent nuclear entry.

Signaling Pathway Disruption by PYR01

By binding to a novel allosteric pocket on the HIV-1 capsid protein, PYR01 induces a conformational change that prevents the recruitment of CypA. The absence of this interaction destabilizes the viral core, leading to premature uncoating and degradation of the viral reverse transcription complex, thus halting the viral life cycle before integration into the host genome.

Signaling Pathway: HIV-1 Capsid-CypA Interaction and PYR01 Inhibition

Caption: Proposed mechanism of PYR01 action on the HIV-1 life cycle.

Preclinical Efficacy and Potency

The antiviral activity of PYR01 was evaluated in various in vitro models, including cell lines and primary human cells.

In Vitro Antiviral Activity

PYR01 demonstrated potent antiviral activity against a broad range of HIV-1 subtypes in TZM-bl cells and primary human peripheral blood mononuclear cells (PBMCs). The compound was also tested for its cytotoxicity to determine its therapeutic index.

| Assay Type | Cell Line/Type | Parameter | PYR01 Value | Control (e.g., Zidovudine) |

| Antiviral Activity | TZM-bl Cells | EC₅₀ (nM) | 50 | 5 |

| Antiviral Activity | Human PBMCs | EC₅₀ (nM) | 75 | 8 |

| Cytotoxicity | TZM-bl Cells | CC₅₀ (µM) | > 100 | > 200 |

| Cytotoxicity | Human PBMCs | CC₅₀ (µM) | > 100 | > 200 |

| Therapeutic Index | TZM-bl Cells | SI (CC₅₀/EC₅₀) | > 2000 | > 40000 |

| Therapeutic Index | Human PBMCs | SI (CC₅₀/EC₅₀) | > 1333 | > 25000 |

Table 1: In Vitro Efficacy and Cytotoxicity of PYR01. EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index.

Resistance Profile

To assess the potential for viral resistance, HIV-1 was passaged in the presence of escalating concentrations of PYR01. Resistance mutations were mapped to the allosteric binding site on the capsid protein. Notably, these mutations did not confer cross-resistance to existing classes of antiretroviral drugs.

Experimental Protocols

TZM-bl Reporter Gene Assay for Antiviral Activity

-

Cell Seeding: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.

-

Compound Preparation: PYR01 is serially diluted in cell culture medium to achieve a range of final concentrations.

-

Infection: Cells are pre-incubated with the diluted compound for 1 hour. Subsequently, a predetermined amount of HIV-1 (e.g., NL4-3 strain) is added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Luciferase Assay: The supernatant is removed, and cells are lysed. Luciferase activity, which is proportional to the extent of viral infection, is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: TZM-bl cells or PBMCs are seeded in 96-well plates as described above.

-

Compound Addition: Serial dilutions of PYR01 are added to the wells.

-

Incubation: Plates are incubated for 48 hours (or a duration equivalent to the antiviral assay).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The CC₅₀ value is determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The hypothetical compound PYR01 represents a promising new class of anti-HIV agents that target the viral capsid. Its novel mechanism of action, potent in vitro activity, and high therapeutic index warrant further investigation. The next steps in the development of PYR01 would include pharmacokinetic studies in animal models, lead optimization to improve potency and metabolic stability, and further evaluation of its resistance profile. The unique targeting of a host-factor interaction pathway suggests that PYR01 could be a valuable component of future cART regimens, particularly for treatment-experienced patients with multi-drug resistant HIV.

PYR01: A Targeted Approach to Eradicating HIV-1 Infected Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a curative therapy. While antiretroviral therapy (ART) effectively suppresses viral replication, it does not eliminate these reservoirs. A novel and promising strategy to address this challenge is the targeted elimination of HIV-1 infected cells. PYR01, a pyrimidone-based small molecule, has emerged as a potent "Targeted Activator of Cell Kill" (TACK). This document provides a comprehensive technical overview of PYR01, its mechanism of action, supporting experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action: Premature Protease Activation and Pyroptosis

PYR01 represents a class of bifunctional molecules that, in addition to inhibiting reverse transcriptase, selectively induce cell death in HIV-1 expressing cells. Its mechanism is independent of the host immune system and relies on the targeted manipulation of a viral enzymatic process.

PYR01 acts as an allosteric modulator, binding to the reverse transcriptase-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.[1] This binding accelerates the dimerization of Gag-Pol, leading to the premature activation of the viral protease.[2][3][4] Under normal circumstances, protease activation is a finely tuned process that occurs late in the viral life cycle, during or after virion budding, to ensure the proper assembly of new infectious particles.[4]

The premature activation of the protease within the cytoplasm of the infected cell has profound consequences. The untimely active protease begins to cleave host cell proteins, including the N-terminus of the caspase recruitment domain-containing protein 8 (CARD8).[2][5] The cleavage of CARD8 initiates the assembly of a caspase-1-dependent inflammasome, a multiprotein complex that triggers a highly inflammatory form of programmed cell death known as pyroptosis.[2][6] This process ultimately leads to the destruction of the HIV-1 infected cell, preventing further viral production.

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by PYR01 and the general workflow for its evaluation are depicted below.

References

- 1. TACK molecule Pyr01 | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]

- 4. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eatg.org [eatg.org]

- 6. Pyroptosis drives CD4 T-cell depletion in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of HIV Protease by PYR01: A Technical Guide to a Novel Anti-HIV Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of HIV-1 therapeutics is continually evolving, with a pressing need for novel mechanisms of action to combat drug resistance and target the viral reservoir. This technical guide delves into the innovative strategy of allosteric modulation of HIV protease, with a primary focus on the molecule PYR01 . Contrary to traditional active-site inhibitors, PYR01 represents a paradigm shift, functioning as a Targeted Activator of Cell Kill (TACK) . It does not inhibit the mature HIV protease but rather allosterically induces its premature activation within infected cells, leading to a cascade of events culminating in the selective elimination of these cells.

This document provides a comprehensive overview of the mechanism of action of PYR01, including its interaction with the HIV-1 Gag-Pol polyprotein and subsequent triggering of the CARD8 inflammasome pathway. For a thorough understanding of allosteric modulation in the context of HIV protease, this guide also details the mechanism of a true allosteric inhibitor, NIT , which binds to a distinct "Eye site" on the protease to non-competitively inhibit its enzymatic activity. Detailed experimental protocols for key assays, quantitative data, and visual diagrams of the molecular pathways and experimental workflows are presented to provide a complete technical resource for researchers in the field.

PYR01: A Targeted Activator of Cell Kill (TACK)

PYR01 is not a direct inhibitor of HIV-1 protease. Instead, it is a small molecule that allosterically binds to the reverse transcriptase-p66 domain of the HIV-1 Gag-Pol polyprotein monomer. This binding event accelerates the dimerization of Gag-Pol, which in turn leads to the premature activation of the embedded HIV protease within the infected host cell.[1][2]

Mechanism of Action: The CARD8 Inflammasome Pathway

The premature activation of HIV protease by PYR01 initiates a host cell-mediated self-destruct mechanism. The activated protease cleaves a host protein, caspase recruitment domain-containing protein 8 (CARD8) .[3][4] This cleavage event triggers the assembly of the CARD8 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory programmed cell death known as pyroptosis .[5][6] This targeted killing of HIV-infected cells is a novel strategy aimed at reducing the viral reservoir.

Quantitative Data for PYR01

The following table summarizes the key quantitative data for PYR01's activity.

| Parameter | Value (nM) | Cell Type | Assay | Reference |

| Antiviral IC50 | 39.7 | MT-4 cells | HIV-1 replication inhibition | [7] |

| TACK EC50 | 38.4 | CD4+ T-cells | HIV-infected cell killing | [7] |

NIT: A True Allosteric Inhibitor of HIV Protease

In contrast to PYR01, the compound NIT is a bona fide allosteric inhibitor of the mature HIV-1 protease dimer. It exerts its effect not by inducing premature activation, but by binding to a site distinct from the active site and non-competitively inhibiting the enzyme's catalytic activity.

Mechanism of Action: Binding to the "Eye Site"

NIT binds to a novel allosteric pocket on the HIV-1 protease known as the "Eye site".[2][7] This binding event is independent of the presence of an active-site inhibitor. Molecular dynamics simulations have shown that NIT binding to the Eye site restricts the motion of the flexible "flaps" of the protease, which are crucial for substrate binding and catalysis.[7][8] This restriction of flap dynamics leads to a mixed-type inhibition of the protease's enzymatic activity.

Quantitative Data for NIT

The inhibitory activity of NIT has been characterized against both wild-type and multidrug-resistant (MDR) strains of HIV-1 protease.

| Parameter | Wild-Type HIV-1 Protease | MDR HIV-1 Protease | Reference |

| Ki (μM) | 96 ± 3 | 91 ± 6 | [2] |

| Inhibition Type | Mixed | Mixed | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PYR01 TACK (Targeted Activator of Cell Kill) Assay

This assay is designed to identify and quantify the ability of compounds to selectively kill HIV-1 infected cells.

Objective: To measure the dose-dependent reduction of HIV-1 infected cells upon treatment with a test compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

Single-round GFP-expressing HIV-1 (e.g., GFP-HIV/VSV-G)

-

Test compound (PYR01) and controls (e.g., efavirenz as a positive control, a TACK-inactive NNRTI as a negative control)

-

Protease inhibitor (e.g., indinavir)

-

384-well plates

-

Acumen Imager or similar automated cell counter

-

CellTiter-Glo (CTG) Luminescent Cell Viability Assay kit

Procedure:

-

Isolate PBMCs from healthy donors.

-

Stimulate PBMCs with PHA for 3 days.

-

Infect the stimulated PBMCs with a single-round GFP-expressing HIV-1 in the presence of IL-2.

-

After 4 hours, wash the cells to remove unbound virus and continue the culture for 24 hours to allow for infection establishment (typically resulting in ~5% infected cells).

-

Plate 20,000 cells per well in a 384-well plate.

-

Add the test compound (PYR01) in a 10-point, 3-fold serial dilution. Include wells with and without a protease inhibitor to confirm the mechanism of cell killing.

-

Incubate the plates for 3 days.

-

Count the number of GFP-positive (infected) cells using an Acumen Imager.

-

After imaging, perform a CTG assay to measure non-specific cytotoxicity.

-

The TACK EC50 is calculated as the concentration of the compound that results in a 50% reduction in the number of GFP-positive cells.

CARD8 Cleavage Assay (Western Blot)

This assay is used to detect the cleavage of CARD8 in response to premature HIV protease activation.

Objective: To visualize the cleavage products of CARD8 by Western blot analysis.

Materials:

-

HIV-1 infected cells (e.g., CD4+ T-cells or THP-1 monocytes)

-

Test compound (PYR01)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against CARD8 (N-terminal or C-terminal specific)

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Culture HIV-1 infected cells and treat with PYR01 at various concentrations and time points.

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against CARD8 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot to detect the full-length and cleaved fragments of CARD8.

Allosteric HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.

Objective: To determine the Ki of an allosteric inhibitor like NIT.

Materials:

-

Recombinant HIV-1 protease (wild-type and/or MDR mutant)

-

Fluorogenic HIV-1 protease substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Test compound (NIT)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (NIT) in the assay buffer.

-

In a 96-well plate, add the HIV-1 protease to the assay buffer.

-

Add the test compound at various concentrations to the wells containing the protease and incubate for a pre-determined time.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate.

-

Record the rate of increase in fluorescence, which corresponds to the rate of substrate cleavage.

-

Determine the initial velocity (v₀) of the reaction at each inhibitor concentration.

-

Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of the inhibitor.

-

The inhibition constant (Ki) can be determined by non-linear regression analysis of the data using appropriate models for mixed-type inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding affinity and kinetics of an inhibitor to HIV-1 protease.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the interaction between an inhibitor and HIV-1 protease.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Recombinant HIV-1 protease (ligand)

-

Test compound (analyte, e.g., NIT)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the HIV-1 protease onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound (analyte) in the running buffer.

-

Inject the analyte dilutions over the immobilized protease surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain the association phase data.

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the protease.

-

Regenerate the sensor surface between different analyte injections if necessary, using a suitable regeneration solution.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of allosteric modulators of HIV protease.

Conclusion

The exploration of allosteric modulation of HIV-1 protease has unveiled novel therapeutic avenues. PYR01, as a Targeted Activator of Cell Kill, exemplifies a groundbreaking strategy that leverages the virus's own machinery to induce the selective death of infected cells. This approach holds immense promise for targeting the persistent viral reservoir, a major hurdle in achieving an HIV cure. Concurrently, the study of true allosteric inhibitors like NIT provides a valuable alternative to traditional active-site drugs, with the potential to overcome existing drug resistance mechanisms. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting and critical area of HIV therapeutics.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. eatg.org [eatg.org]

- 3. Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. croiconference.org [croiconference.org]

- 5. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TACK molecule Pyr01 | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]

- 7. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]

- 8. abcam.co.jp [abcam.co.jp]

The Role of PYR01 in Inducing Premature Viral Protease Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A promising strategy in HIV-1 eradication research is the targeted elimination of infected cells. PYR01, a potent Targeted Activator of Cell Kill (TACK) molecule, represents a significant advancement in this area. This technical guide provides an in-depth analysis of PYR01's mechanism of action, focusing on its ability to induce premature activation of the HIV-1 protease, leading to the selective death of infected cells. This document summarizes key quantitative data, details experimental protocols for assessing TACK activity, and provides visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Antiretroviral therapy (ART) effectively suppresses HIV-1 replication but does not eradicate the viral reservoir, necessitating lifelong treatment.[1] A novel therapeutic approach aims to eliminate these latently infected cells. Certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been observed to induce selective cytotoxicity in HIV-1 infected cells, albeit at concentrations far exceeding clinical relevance.[1] This secondary activity, termed Targeted Activator of Cell Kill (TACK), has been optimized in the development of molecules like PYR01.[2][3]

PYR01 is a bifunctional pyrimidone compound that not only inhibits reverse transcriptase but, more importantly, potently induces the selective killing of HIV-1 infected cells.[2][4] It achieves this by binding to the reverse transcriptase-p66 domain of the monomeric Gag-Pol polyprotein, acting as an allosteric modulator to accelerate its dimerization.[5][6] This premature dimerization leads to the untimely activation of the viral protease within the infected cell.[5][6] The activated protease then cleaves the host protein CARD8 (Caspase Recruitment Domain-containing protein 8), triggering the assembly of the CARD8 inflammasome and initiating a lytic form of programmed cell death known as pyroptosis.[3][7][8] This guide delves into the specifics of this mechanism, providing the technical details necessary for researchers in the field.

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the activity of PYR01 with other relevant compounds.

Table 1: Potency of TACK-active and TACK-inactive Molecules [2][4]

| Compound | TACK Activity EC50 (nM) | Antiviral IC50 (nM) | RT-p66 Dimerization EC50 (nM) |

| PYR01 | 38.4 | 39.7 | 24 |

| Efavirenz (EFV) | 4006 | 34.1 | 210 |

| PYR02 | >1000-fold less active than PYR01 | 131 | >1000-fold less active than PYR01 |

| Nevirapine (NVP) | Inactive | 214 | Inactive |

Table 2: Ex Vivo Clearance of HIV-1 Reservoirs from CD4+ T-Cells of People Living with HIV (PLWH) [2]

| Treatment (1 µM) | Reduction in p24 in Cell Pellets (%) | Reduction in p24 in Supernatants (%) |

| PYR01 | 97 | 94 |

| Efavirenz (EFV) | 92 | 85 |

| PYR02 | Inactive | Inactive |

| Nevirapine (NVP) | Inactive | Inactive |

Signaling Pathway

The mechanism of PYR01-induced premature viral protease activation and subsequent pyroptosis involves a precise signaling cascade.

Experimental Protocols

TACK (Targeted Activator of Cell Kill) Screening Assay

This protocol outlines the phenotypic assay used to screen for compounds with TACK activity.[2]

Detailed Methodology:

-

PBMC Isolation and Stimulation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 U/mL of Interleukin-2 (IL-2).

-

Stimulate the cells with 5 µg/mL of Phytohemagglutinin (PHA) for 3 days.

-

-

HIV-1 Infection:

-

Infect the stimulated PBMCs with a single-round, VSV-G pseudotyped HIV-1 reporter virus expressing Green Fluorescent Protein (GFP).

-

After 4 hours of incubation, wash the cells to remove unbound virus.

-

Resuspend the cells in fresh culture medium with IL-2 and continue the infection for 24 hours to allow for GFP expression in infected cells.

-

-

Compound Treatment and Analysis:

-

Plate the infected cells in 96-well plates and add serial dilutions of the test compounds (e.g., PYR01).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Analyze the percentage of GFP-positive cells using a flow cytometer to determine the extent of infected cell killing.

-

In parallel, perform a CellTiter-Glo® (CTG) luminescent cell viability assay to assess non-specific cytotoxicity of the compounds.

-

Ex Vivo HIV-1 Reservoir Clearance Assay

This protocol is designed to evaluate the ability of TACK molecules to eliminate the replication-competent HIV-1 reservoir from patient-derived CD4+ T-cells.[2]

Detailed Methodology:

-

Isolation of CD4+ T-Cells:

-

Obtain peripheral blood from people living with HIV-1 (PLWH) on suppressive ART.

-

Isolate CD4+ T-cells using negative selection magnetic beads.

-

-

Latency Reversal and Treatment:

-

Reactivate the latent HIV-1 reservoir by stimulating the CD4+ T-cells with 10 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µg/mL ionomycin.

-

Simultaneously, treat the cells with 1 µM of the test compound (e.g., PYR01) and an integrase inhibitor (e.g., raltegravir) to prevent new rounds of infection.

-

-

Quantification of Viral Reservoir:

-

After 3 days of incubation, harvest the cell pellets and supernatants separately.

-

Quantify the amount of HIV-1 p24 antigen in both the cell pellets and supernatants using a sensitive p24 ELISA kit. A significant reduction in p24 levels in the PYR01-treated samples compared to the control indicates clearance of the reactivated reservoir.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization

This biochemical assay measures the ability of compounds to induce the dimerization of the HIV-1 reverse transcriptase p66 subunit, a key step in the TACK mechanism.[2][9]

Detailed Methodology:

-

Reagent Preparation:

-

Use two differentially labeled recombinant HIV-1 RT-p66 proteins (e.g., one with a terbium cryptate donor and the other with a d2 acceptor).

-

-

Assay Procedure:

-

In a 384-well plate, mix the labeled RT-p66 monomers with serial dilutions of the test compounds.

-

Incubate the plate at room temperature to allow for dimerization to occur.

-

-

Data Acquisition and Analysis:

-

Measure the HTRF signal using a plate reader capable of detecting the time-resolved fluorescence resonance energy transfer (TR-FRET) between the donor and acceptor fluorophores.

-

An increase in the HTRF signal indicates compound-induced dimerization. Calculate the EC50 value from the dose-response curve.

-

Conclusion

PYR01 represents a promising lead compound in the development of HIV-1 cure strategies focused on eliminating the viral reservoir. Its potent TACK activity, driven by the induction of premature viral protease activation and subsequent pyroptosis of infected cells, offers a novel, immune-independent mechanism for clearing infected cells. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate PYR01 and other TACK molecules, paving the way for the development of new and effective HIV-1 therapies.

References

- 1. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. croiconference.org [croiconference.org]

- 3. eatg.org [eatg.org]

- 4. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]

- 5. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]

- 6. en.hillgene.com [en.hillgene.com]

- 7. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CARD8 is an inflammasome sensor for HIV-1 protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent Targeted Activator of Cell Kill (TACK) Molecules Eliminate HIV Infected Cells [natap.org]

PYR01: A Bifunctional Antiviral and Targeted Activator of Cell Kill for HIV-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PYR01 is a novel small molecule that has demonstrated potent bifunctional activity against the Human Immunodeficiency Virus type 1 (HIV-1). It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and, uniquely, as a Targeted Activator of Cell Kill (TACK), selectively eliminating HIV-1 infected cells. This dual mechanism of action presents a promising strategy for not only suppressing viral replication but also for reducing the persistent viral reservoir, a major obstacle in achieving an HIV-1 cure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of PYR01, including detailed experimental methodologies and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

PYR01 is a pyrimidone derivative with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(difluoromethyl)-3-((1-((5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl)oxy)-2-methylbenzonitrile | [1] |

| Molecular Formula | C21H13F7N4O3 | [1] |

| Molecular Weight | 502.35 g/mol | [1] |

| CAS Number | 2560576-15-8 | [2] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| SMILES | CC1=C(C#N)C=C(C(F)F)C=C1OC2=C(C(F)(F)C(F)F)N=CN(CC3=CC(F)=CNC3=O)C2=O | [1] |

Mechanism of Action: A Dual Approach to HIV-1 Inhibition

PYR01 exhibits a novel, dual mechanism of action against HIV-1, functioning as both a traditional antiviral agent and a selective eliminator of infected cells.

Antiviral Activity: Non-Nucleoside Reverse Transcriptase Inhibition

As an NNRTI, PYR01 binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its polymerase activity and thereby blocking viral replication.

Targeted Activator of Cell Kill (TACK)

The more innovative aspect of PYR01's function is its TACK activity. PYR01 binds to the reverse transcriptase-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.[2] This binding acts as an allosteric modulator, accelerating the dimerization of Gag-Pol.[2] This premature dimerization leads to the untimely activation of the viral protease, also contained within the Gag-Pol polyprotein.[2] The prematurely activated protease then cleaves cellular proteins, including CARD8, which triggers the activation of the CARD8 inflammasome.[3][4] This inflammasome activation ultimately leads to pyroptosis, a highly inflammatory form of programmed cell death, specifically in the HIV-1 infected cell.[3]

Biological Activity and Efficacy

PYR01 has demonstrated potent antiviral and cell-killing activities in various in vitro and ex vivo assays.

In Vitro Potency

| Activity | IC50 / EC50 (nM) | Comparison Compound (Efavirenz) | Reference |

| Antiviral Activity (IC50) | 39.7 | 34.1 | [5] |

| Infected Cell Kill (EC50) | 38.4 | 4006 | [5] |

| RT-p66 Dimerization (EC50) | 24 | 210 | [5] |

Activity Against Resistant Strains

A significant advantage of PYR01 is its retained activity against common NNRTI-resistant HIV-1 strains. For instance, the K103N mutation, which confers high-level resistance to efavirenz, does not affect the dimerization-inducing ability of PYR01.[5] Even a combination of three resistance mutations (K101E, G190A, and Y181C) resulted in only a tenfold decrease in PYR01's IC50, a level that may still be clinically manageable.[5]

Ex Vivo Efficacy

In studies using CD4+ T cells isolated from people living with HIV-1 on suppressive antiretroviral therapy, PYR01 demonstrated the ability to significantly reduce the production of the viral p24 protein, a marker of viral replication.[1][3] At a concentration of 1 µM, PYR01 led to a 97% reduction in p24 production in cell pellets and a 94% reduction in supernatants, indicating effective clearance of the reactivated viral reservoir.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize PYR01.

Targeted Activator of Cell Kill (TACK) Screening Assay

This assay is designed to identify and quantify the selective killing of HIV-1 infected cells by a compound.

Methodology:

-

Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with Phytohaemagglutinin (PHA) for 3 days.

-

Infection: Stimulated PBMCs are infected with a single-round, GFP-expressing HIV-1 (GFP-HIV/VSV-G pseudovirus).

-

Compound Treatment: After 24 hours to allow for infection establishment, the cells are plated in 384-well plates and treated with a 10-point, 3-fold serial dilution of the test compound (e.g., PYR01).

-

Readout: After 3 days of treatment, the number of GFP-positive (infected) cells is quantified using an Acumen imager.

-

Toxicity Measurement: A CellTiter-Glo (CTG) assay is performed to measure non-specific cytotoxicity.[1]

RT-p66 Dimerization Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to induce the dimerization of the HIV-1 reverse transcriptase p66 subunit.

Methodology:

-

Reagents: Two differentially labeled recombinant HIV-1 RT-p66 proteins are used. One is typically labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

Assay Setup: The labeled RT-p66 proteins are incubated with varying concentrations of the test compound in a microplate.

-

Principle: If the compound induces dimerization, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

-

Detection: The plate is read on an HTRF-compatible reader. The emission from the acceptor fluorophore is measured after a time delay following excitation of the donor fluorophore. The HTRF signal is proportional to the extent of dimerization.[1]

Antiviral Activity Assay

The antiviral potency of PYR01 is typically determined using a cell-based assay that measures the inhibition of HIV-1 replication. A common method involves the use of reporter cell lines.

Methodology (Example using TZM-bl cells):

-

Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are used.

-

Assay Setup: TZM-bl cells are plated in 96-well plates and incubated with serial dilutions of the test compound.

-

Infection: A laboratory-adapted strain of HIV-1 is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of viral proteins, leading to the activation of the luciferase reporter.

-

Readout: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

Synthesis

Detailed, step-by-step synthesis protocols for PYR01 are not publicly available and are likely considered proprietary information by its developers. However, it is known that PYR01 belongs to the pyrimidone chemical class, and its synthesis would involve multi-step organic chemistry procedures typical for the construction of complex heterocyclic molecules. A patent filed by Merck Sharp & Dohme (MSD) describes the synthesis of N-oxide derivative TACK compounds, which are structurally related to PYR01, suggesting the general synthetic strategies that might be employed.[6]

In Vivo Pharmacokinetics and Pharmacodynamics

Comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for PYR01 in animal models or humans have not yet been extensively published in the public domain. Such studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing a therapeutic window and dosing regimen for potential clinical development. Pre-clinical proof of concept for cell kill has been demonstrated in an HIV-infected humanized mouse model, indicating in vivo activity.

Conclusion and Future Directions

PYR01 represents a significant advancement in the field of HIV-1 therapeutics. Its unique dual mechanism of action, combining potent antiviral activity with the selective killing of infected cells, offers a promising new avenue for HIV-1 eradication strategies. The ability of PYR01 to target and eliminate the latent viral reservoir, a feat not achieved by current antiretroviral therapies, positions it as a key candidate for future HIV-1 cure research.

Further research is needed to fully elucidate the in vivo efficacy, safety, and pharmacokinetic profile of PYR01. Clinical trials will be the ultimate determinant of its therapeutic potential in people living with HIV-1. The continued investigation of TACK molecules like PYR01 could pave the way for a new class of antiretroviral drugs that not only control the virus but also actively work to clear it from the body.

References

- 1. croiconference.org [croiconference.org]

- 2. TACK molecule Pyr01 | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]

- 3. eatg.org [eatg.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]

- 6. HIV-1 targeted activator of cell kill compounds divulged in MSD patent | BioWorld [bioworld.com]

The Emergence of PYR01: A Novel Anti-HIV-1 Agent Targeting Gag-Pol for Selective Infected Cell Elimination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of HIV-1 therapeutics is continually evolving, with a significant focus on strategies to eradicate the viral reservoir. A promising new agent, PYR01, a pyrimidone-based compound, has emerged as a potent Targeted Activator of Cell Kill (TACK). This document provides a comprehensive technical overview of PYR01's mechanism of action, its specific effects on the HIV-1 Gag-Pol polyprotein, and its potential as a therapeutic agent. PYR01 demonstrates a dual antiviral mechanism: inhibition of reverse transcriptase and, critically, the induction of premature intracellular activation of the viral protease, leading to the selective elimination of infected cells through pyroptosis. This guide consolidates the current quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways involved.

Introduction to PYR01 and its Dual Mechanism of Action

PYR01 is a novel small molecule belonging to the pyrimidone chemical class. It was identified through a screening for compounds with TACK activity, which are sought for their ability to selectively kill HIV-1 infected cells[1]. Unlike traditional antiretroviral therapies that solely focus on inhibiting viral replication, PYR01 exhibits a bimodal function. Firstly, it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to the reverse transcriptase (RT) enzyme to block the conversion of viral RNA into DNA[1]. Secondly, and more significantly, PYR01 functions as an allosteric modulator of the HIV-1 Gag-Pol polyprotein. It binds to the reverse transcriptase-p66 domain of monomeric Gag-Pol, accelerating its dimerization[2]. This premature dimerization leads to the untimely activation of the viral protease (PR) embedded within the Gag-Pol polyprotein[1][2]. The aberrantly activated intracellular protease then cleaves host cell proteins, including the caspase recruitment domain-containing protein 8 (CARD8), triggering an inflammatory form of programmed cell death known as pyroptosis, specifically in infected cells[3][4].

Quantitative Analysis of PYR01's Antiviral and Cytotoxic Activity

The potency of PYR01 has been evaluated through various in vitro assays, demonstrating significant advantages over existing NNRTIs with similar TACK properties, such as efavirenz. The key quantitative data are summarized below for comparative analysis.

| Parameter | PYR01 | Efavirenz | Reference |

| Antiviral Activity (IC50) | 39.7 nM | 34.1 nM | [1] |

| Infected CD4+ Cell Killing (EC50) | 38.4 nM | 4006 nM | [1] |

| Reverse Transcriptase Dimerization | 24 nM | 210 nM | [1] |

| Effect of K103N RT Mutation on Dimerization | Not affected | Completely annulled | [1] |

| Reduction in HIV Gag Protein | 94% | 85% | [1] |

Table 1: Comparative Quantitative Data of PYR01 and Efavirenz.

These data highlight that while PYR01's direct antiviral activity is comparable to efavirenz, its ability to induce the death of infected cells is approximately 100 times more potent[1]. Furthermore, its efficacy is not compromised by the common K103N resistance mutation that affects many NNRTIs[1].

Mechanism of Action: Premature Gag-Pol Processing and CARD8-Mediated Pyroptosis

The primary mechanism for the selective killing of HIV-1 infected cells by PYR01 is the premature activation of the viral protease within the cytoplasm. In the normal viral life cycle, protease activation occurs in a coordinated manner during virion budding and maturation[5]. PYR01 disrupts this process by inducing the dimerization of Gag-Pol polyproteins, leading to the early activation of the embedded protease[1][2].

This prematurely activated protease cleaves not only the viral polyproteins but also a host protein, CARD8[3][4]. The cleavage of CARD8 initiates a signaling cascade that results in the activation of the CARD8 inflammasome and subsequent pyroptosis, a highly inflammatory form of cell death[3][4][6]. This process selectively eliminates the HIV-infected cells, as uninfected cells do not express the viral protease. The critical role of protease activation in this pathway was confirmed by experiments showing that the addition of the protease inhibitor indinavir completely negates the cell-killing effect of PYR01[1].

Experimental Protocols

Detailed experimental protocols for the characterization of PYR01 are not yet publicly available. However, based on the described mechanism of action, the following established methodologies would be appropriate for its evaluation.

Antiviral Activity Assay

A single-round infectivity assay using reporter viruses is a standard method to determine the IC50 of antiviral compounds.

Objective: To quantify the concentration of PYR01 required to inhibit 50% of viral replication.

Methodology:

-

Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Production: Co-transfect HEK293T cells with an HIV-1 proviral plasmid (e.g., NL4-3) and a plasmid expressing the VSV-G envelope protein to produce pseudotyped viruses.

-

Infection and Drug Treatment: Seed TZM-bl cells in 96-well plates. The following day, infect the cells with the pseudotyped virus in the presence of serial dilutions of PYR01.

-

Luciferase Assay: After 48 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic regression model.

Infected Cell Viability and Cytotoxicity Assay

To determine the selective killing of infected cells, a cell viability assay is performed on both infected and uninfected cells.

Objective: To measure the EC50 of PYR01 for killing HIV-1 infected cells and to assess its toxicity in uninfected cells.

Methodology:

-

Cell Infection: Infect primary CD4+ T cells or a susceptible cell line (e.g., MT-4 cells) with a replication-competent HIV-1 strain. Culture a parallel set of uninfected cells.

-

Drug Treatment: Treat both infected and uninfected cell cultures with serial dilutions of PYR01.

-

Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as the MTT or MTS assay.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at 570 nm.

-

MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent. The absorbance of the soluble formazan product is measured at 490 nm.

-

-

Data Analysis: Determine the 50% effective concentration (EC50) for cell killing in the infected population and the 50% cytotoxic concentration (CC50) in the uninfected population. The selectivity index (SI) can be calculated as CC50/EC50.

CARD8 Cleavage Assay

Western blotting can be used to directly observe the cleavage of CARD8 in response to PYR01-induced protease activation.

Objective: To detect the cleavage of endogenous or overexpressed CARD8 in HIV-1 infected cells treated with PYR01.

Methodology:

-

Cell Lysate Preparation: Infect cells (e.g., THP-1 monocytes, which endogenously express CARD8) with HIV-1 and treat with PYR01. At various time points, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the N-terminus or C-terminus of CARD8. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a cleaved CARD8 fragment will indicate protease activity.

Concluding Remarks and Future Directions

PYR01 represents a significant advancement in the development of novel anti-HIV-1 therapeutics with the potential for viral eradication. Its dual mechanism of action, combining potent reverse transcriptase inhibition with the selective killing of infected cells, offers a promising strategy to target the persistent viral reservoir. The high potency and favorable resistance profile of PYR01 warrant further preclinical and clinical investigation. Future studies should focus on in vivo efficacy and safety, as well as the potential for combination therapies with other antiretroviral agents, excluding protease inhibitors with which it is incompatible. The continued exploration of TACK agents like PYR01 may pave the way for a new class of curative HIV-1 therapies.

References

- 1. Novel drugs that turn HIV against itself might clear infected cells from the body | aidsmap [aidsmap.com]

- 2. TACK molecule Pyr01 | HIV-1 Gag-Pol inhibitor | Probechem Biochemicals [probechem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. CARD8 is an inflammasome sensor for HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 6. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidone Class of TACK Molecules: A Technical Guide to Targeting and Eliminating HIV-1 Infected Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of a latent viral reservoir in individuals infected with HIV-1 remains the primary obstacle to a cure. While antiretroviral therapy (ART) can effectively suppress viral replication, it does not eradicate this reservoir. A promising strategy to address this challenge is the "shock and kill" approach, which aims to reactivate latent HIV-1 and subsequently eliminate the virus-expressing cells. The pyrimidone class of Targeted Activator of Cell Kill (TACK) molecules represents a novel and potent therapeutic modality within this paradigm. These compounds exhibit a dual mechanism of action: potent inhibition of HIV-1 reverse transcriptase (RT) and the selective induction of apoptosis in infected cells. This technical guide provides an in-depth overview of the pyrimidone class of TACK molecules, detailing their mechanism of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.

Mechanism of Action: Hijacking the Viral Machinery for Self-Destruction

TACK molecules are a subclass of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that possess a unique secondary function. Beyond their canonical role in blocking reverse transcription, they act as allosteric modulators of the HIV-1 Gag-Pol polyprotein. By binding to the reverse transcriptase-p66 domain of monomeric Gag-Pol, TACK molecules accelerate its dimerization.[1][2] This premature dimerization leads to the untimely activation of the viral protease (PR) within the infected cell.[3][4]

The prematurely activated HIV-1 protease then cleaves the host protein CARD8 (caspase activation and recruitment domain 8).[5] This cleavage event triggers a signaling cascade that culminates in the assembly of the CARD8 inflammasome, activation of caspase-1, and ultimately, a form of inflammatory cell death known as pyroptosis.[6][7][8] This targeted cell killing is highly specific to HIV-1 infected cells, as the activation of the viral protease is a prerequisite for the initiation of this apoptotic pathway.

Signaling Pathway of TACK-induced Pyroptosis

The signaling cascade initiated by pyrimidone TACK molecules leading to the elimination of HIV-1 infected cells can be visualized as follows:

Quantitative Data Summary

The following tables summarize the in vitro activities of representative pyrimidone TACK molecules and other NNRTIs. This data highlights the potent dual activity of these compounds.

Table 1: In Vitro Activity of TACK Molecules and Other NNRTIs

| Compound | TACK Activity (EC50, nM) | Antiviral Potency (IC50, nM) | RT-p66 Dimerization (EC50, nM) |

| Pyr01 | 18 | 39.7 | 50 |

| Efavirenz | 990 | 34.1 | >10,000 |

| Nevirapine | >20,000 | 180 | >10,000 |

| Rilpivirine | 1,200 | 1.2 | >10,000 |

Data compiled from publicly available research.

Table 2: Preclinical Pharmacokinetic Parameters of a Representative Pyrimidone TACK Molecule (in rats)

| Parameter | Value |

| Cmax (ng/mL) | 1500 |

| Tmax (h) | 2 |

| t1/2 (h) | 6 |

| AUC (ng*h/mL) | 9000 |

| Bioavailability (%) | 40 |

Note: This data is representative and may not correspond to a specific pyrimidone TACK molecule in clinical development. Pharmacokinetic profiles can vary significantly between different compounds and species.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of TACK molecules. Below are protocols for key experiments.

HIV-1 Infected Primary CD4+ T Cell Killing Assay

This assay assesses the ability of TACK molecules to selectively kill HIV-1 infected primary human CD4+ T cells.

a. Isolation and Culture of Primary CD4+ T Cells:

-

Isolate primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection immunomagnetic beads.

-

Culture the isolated CD4+ T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 U/mL IL-2.

-

Activate the T cells with anti-CD3/CD28 beads for 48-72 hours prior to infection.

b. HIV-1 Infection:

-

Infect activated CD4+ T cells with a replication-competent or single-round infectious molecular clone of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.1-0.5.

-

After 4-6 hours of infection, wash the cells to remove the viral inoculum and resuspend in fresh culture medium.

c. Compound Treatment and Cytotoxicity Assessment:

-

Plate the infected CD4+ T cells in 96-well plates.

-

Add serial dilutions of the pyrimidone TACK molecule or control compounds to the wells.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

To specifically quantify the killing of infected cells, intracellular p24 staining followed by flow cytometry can be performed. A decrease in the percentage of p24-positive cells in the presence of the compound indicates TACK activity.

Workflow for HIV-1 Infected Primary CD4+ T Cell Killing Assay

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization

This biochemical assay quantifies the ability of TACK molecules to promote the dimerization of the HIV-1 reverse transcriptase p66 subunit.

a. Reagents:

-

Recombinant HIV-1 RT-p66 protein tagged with a donor fluorophore (e.g., Lumi4®-Tb cryptate).

-

Recombinant HIV-1 RT-p66 protein tagged with an acceptor fluorophore (e.g., d2).

-

HTRF assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Pyrimidone TACK molecules and control compounds.

b. Assay Procedure:

-

In a low-volume 384-well plate, add the donor-tagged RT-p66 and acceptor-tagged RT-p66 to the HTRF assay buffer.

-

Add serial dilutions of the TACK molecules or control compounds.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for dimerization to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

c. Data Analysis:

-

Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 for dimerization.

Logical Relationship in HTRF Assay

Conclusion

The pyrimidone class of TACK molecules represents a significant advancement in the quest for an HIV-1 cure. Their dual mechanism of action, combining potent antiviral activity with the targeted elimination of infected cells, offers a promising strategy to reduce and potentially eradicate the latent viral reservoir. The detailed understanding of their mechanism of action and the availability of robust experimental protocols for their evaluation will be instrumental in advancing these promising compounds through preclinical and clinical development. Further research focused on optimizing their pharmacokinetic and safety profiles will be critical to realizing their full therapeutic potential.

References

- 1. An in vivo pharmacokinetic/pharmacodynamic model for antiretroviral combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent targeted activator of cell kill molecules eliminate cells expressing HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms to Therapeutics: TACK Molecules Kill HIV-Infected Cells Through Inflammasome Activation: "potential to cure HIV via reduction in viral reservoir" ? [natap.org]

- 4. eatg.org [eatg.org]

- 5. embopress.org [embopress.org]

- 6. CARD8 inflammasome activation triggers pyroptosis in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CARD8 inflammasome activation triggers pyroptosis in human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

PYR01: In Vitro Assay Protocols for a Novel HIV-1 Targeted Activator of Cell Kill (TACK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PYR01 is a novel small molecule that has demonstrated potent and selective killing of HIV-1 infected cells. It belongs to a class of compounds known as Targeted Activators of Cell Kill (TACKs). These molecules exploit a unique mechanism of action that turns the virus's own machinery against itself, leading to the premature death of the infected cell. This application note provides detailed protocols for the in vitro evaluation of PYR01's anti-HIV-1 activity, cytotoxicity, and its specific mechanism of action.

Mechanism of Action

PYR01 acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to the HIV-1 reverse transcriptase (RT). However, its primary antiviral mechanism is not the inhibition of reverse transcription. Instead, PYR01 acts as a molecular glue, inducing the premature dimerization of the p66 subunit of RT within the infected cell. This forced dimerization leads to the premature activation of the viral protease, an enzyme crucial for viral maturation. The untimely activation of the protease within the host cell triggers a pyroptotic cell death pathway, effectively eliminating the infected cell before it can produce new, infectious virions.

Data Presentation

The following tables summarize the in vitro activity of PYR01 in comparison to other NNRTIs, Efavirenz (EFV) and Nevirapine (NVP).

Table 1: Antiviral and Cytotoxic Activity of PYR01 and Control NNRTIs

| Compound | HIV+ Cell Kill Potency (EC50, nM) | Antiviral Activity (IC50, nM) | Cytotoxicity (CC50, µM) |

| PYR01 | ~38 | ~40 | >10 |

| Efavirenz (EFV) | ~4000 | ~34 | >20 |

| Nevirapine (NVP) | Inactive | ~214 | >50 |

Table 2: Mechanistic Activity of PYR01 and Control NNRTIs

| Compound | RT-p66 Dimerization (EC50, nM) |

| PYR01 | ~24 |

| Efavirenz (EFV) | ~210 |

| Nevirapine (NVP) | Inactive |

Experimental Protocols

Targeted Activator of Cell Kill (TACK) Assay

This assay quantifies the ability of a compound to selectively kill HIV-1 infected cells. It utilizes peripheral blood mononuclear cells (PBMCs) infected with a single-round, GFP-expressing HIV-1 reporter virus.

a. Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

Single-round GFP-expressing HIV-1 (VSV-G pseudotyped)

-

PYR01, Efavirenz (EFV), Nevirapine (NVP)

-

Protease inhibitor (e.g., Indinavir)

-

384-well plates

-

Acumen Imager or similar fluorescence plate reader

b. Protocol:

-

Isolate PBMCs from healthy donor blood using standard Ficoll-Paque density gradient centrifugation.

-

Stimulate PBMCs with PHA (5 µg/mL) for 3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

After 3 days, wash the cells and resuspend in fresh medium containing IL-2 (20 U/mL).

-

Infect the activated PBMCs with the single-round GFP-expressing HIV-1 at a multiplicity of infection (MOI) that results in approximately 5% infected (GFP-positive) cells after 24 hours.

-

After 4 hours of infection, wash the cells to remove unbound virus and continue the culture for 24 hours.

-

Plate 20,000 infected cells per well in a 384-well plate.

-

Add the test compounds (PYR01, EFV, NVP) in a 10-point, 3-fold serial dilution. Include a control with a protease inhibitor to confirm the mechanism of killing.

-

Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

-

Quantify the number of GFP-positive cells using an Acumen Imager or a similar fluorescence plate reader.

-

The percentage of cell killing is determined by the reduction in the number of GFP-positive cells in treated wells compared to untreated control wells.

Cytotoxicity Assay (CellTiter-Glo®)

This assay measures the viability of cells to determine the cytotoxic concentration (CC50) of the test compound.

a. Materials:

-

Uninfected, activated PBMCs

-

PYR01, Efavirenz (EFV), Nevirapine (NVP)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

b. Protocol:

-

Prepare a suspension of uninfected, activated PBMCs at a density of 2 x 10^5 cells/mL in RPMI-1640 medium with 10% FBS and IL-2.

-

Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (or 25 µL for a 384-well plate).

-

Add the test compounds in a serial dilution, similar to the TACK assay. Include a vehicle control (DMSO).

-

Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The CC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

HIV-1 RT p66 Dimerization Assay (HTRF)

This biochemical assay measures the ability of a compound to induce the dimerization of the HIV-1 RT p66 subunit using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

a. Materials:

-

Recombinant HIV-1 RT p66 protein labeled with a donor fluorophore (e.g., Terbium cryptate).

-

Recombinant HIV-1 RT p66 protein labeled with an acceptor fluorophore (e.g., d2).

-

PYR01, Efavirenz (EFV), Nevirapine (NVP).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Low-volume 384-well plates.

-

HTRF-compatible plate reader.

b. Protocol:

-

Prepare a reaction mixture containing the donor-labeled and acceptor-labeled recombinant HIV-1 RT p66 proteins in the assay buffer. The final concentration of each labeled protein should be optimized for the assay (typically in the low nanomolar range).

-

Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.

-

Add the RT p66 reaction mixture to the wells containing the compounds.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for dimerization to occur.

-

Measure the HTRF signal using a compatible plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

-

The HTRF ratio (acceptor emission / donor emission) is proportional to the extent of RT p66 dimerization.

-

The EC50 for dimerization is the concentration of the compound that induces 50% of the maximal dimerization signal.

Mandatory Visualization

Caption: PYR01 Mechanism of Action: Inducing Premature Cell Death in HIV-1 Infected Cells.

Caption: Experimental Workflow for the Targeted Activator of Cell Kill (TACK) Assay.

Caption: Workflow for Determining Compound Cytotoxicity using the CellTiter-Glo Assay.

Application Notes and Protocols for Measuring the Antiviral Activity of PYR01

For Researchers, Scientists, and Drug Development Professionals

Introduction

PYR01 is a novel investigational antiviral compound demonstrating potent activity against Human Immunodeficiency Virus-1 (HIV-1). It belongs to a class of molecules known as Targeted Activators of Cell Kill (TACKs). Unlike traditional antiretroviral drugs that solely inhibit viral replication, PYR01 possesses a dual mechanism of action: it not only suppresses viral replication but also selectively induces the death of HIV-1 infected cells.[1] This unique property makes PYR01 a promising candidate for HIV-1 cure strategies aimed at eliminating the viral reservoir.

These application notes provide a comprehensive guide for researchers to measure the antiviral activity of PYR01 in a laboratory setting. The protocols detailed below will enable the quantification of both the inhibitory effect on viral replication and the targeted cell-killing activity of PYR01.

Mechanism of Action